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Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine
biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2]
This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA
and RNA replication.[3] Rapidly proliferating cells, such as cancer cells, are particularly
dependent on this pathway to meet their high demand for nucleotides.[1] ML390 is a potent
inhibitor of human DHODH and has been identified as an inducer of myeloid differentiation in
acute myeloid leukemia (AML) models.[2][4] Its mechanism of action involves the depletion of
the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
This document provides detailed protocols for measuring the inhibition of DHODH in a cellular
context using ML390 as a model compound.

Mechanism of Action

ML390 specifically targets DHODH, which is located on the inner mitochondrial membrane.[6]
Inhibition of this enzyme leads to a dramatic accumulation of the upstream metabolite
dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine
monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][7] This pyrimidine
starvation is a key indicator of DHODH inhibition and can be confirmed by metabolomic
analysis.[3][8] The cellular effects of ML390, such as decreased proliferation and induction of
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differentiation, can be reversed by supplementing the cell culture medium with uridine, which
bypasses the de novo synthesis pathway.[4][8]

Quantitative Data: Inhibitory Potency of DHODH
Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective
dose (ED50) values for ML390 and other well-characterized DHODH inhibitors in various

enzymatic and cellular assays.
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o Target/Cell Reference(s
Inhibitor . Assay Type Parameter Value
Line )
Murine & ) o
Differentiation
ML390 Human AML ED50 ~2 UM [2][6]
Assay
cells
. Human Enzymatic
Brequinar IC50 0.004 uM [4]
DHODH Assay
] ] Human Enzymatic
Teriflunomide IC50 262 nM [3]
DHODH Assay
Human Enzymatic
BAY 2402234 IC50 1.2nM [3]
DHODH Assay
Human Enzymatic
ASLANO03 IC50 35nM [3]
DHODH Assay
Human Enzymatic
Dhodh-IN-1 IC50 25 nM [3]
DHODH Assay
Human Enzymatic
Dhodh-IN-16 IC50 0.396 nM [5]
DHODH Assay
Cell Viability
MOLM-13 _
Dhodh-IN-16 (CellTiter- IC50 0.2nM [5]
(AML)
Glo)
KYSE510, 108.2 M,
Leflunomide KYSE450, Cell Viability IC50 124.8 UM, 9]
SW620 173.9 uM

Signaling Pathway of DHODH Inhibition
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Caption: De novo pyrimidine synthesis pathway and the inhibitory action of ML390 on DHODH.

Experimental Workflow for Measuring DHODH
Inhibition
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Caption: Workflow for assessing cellular DHODH inhibition by ML390.

Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction
of 2,6-dichloroindophenol (DCIP).[5][10]
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Materials:

Recombinant human DHODH protein

ML390

Dihydroorotate (DHO)

Coenzyme Q10 (CoQ10)

2,6-dichloroindophenol (DCIP)

Assay Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM KCI, 0.05% Triton X-100
96-well microplate

Microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, 100 uM CoQ10, and 200 uM DCIP.
In a 96-well plate, add varying concentrations of ML390 (or vehicle control, e.g., DMSO).

Add the recombinant human DHODH enzyme to each well and pre-incubate at 25°C for 30
minutes.[5]

Initiate the enzymatic reaction by adding 500 uM DHO.[5]

Immediately measure the decrease in absorbance at 600-650 nm over a period of 10
minutes using a microplate reader.[5][10]

Calculate the rate of DCIP reduction to determine DHODH activity.

Plot the percentage of inhibition for each ML390 concentration relative to the vehicle control
to determine the IC50 value.

Cell Proliferation Assay (MTT/CCK-8)
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This assay assesses the effect of ML390 on the proliferation of cancer cells.[1][9]
Materials:

e Cancer cell line of interest (e.g., AML cell lines like THP-1 or U937)

o Complete cell culture medium

e ML390

o 96-well cell culture plates

e MTT or CCK-8 reagent

e Spectrophotometer

Procedure:

e Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for
adherent cells).

o Treat the cells with a serial dilution of ML390 (and a vehicle control) for 72 hours.[5]
e Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
 Incubate for the recommended time (typically 1-4 hours).

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for
CCK-8).

o Calculate the percentage of cell viability for each treatment condition relative to the vehicle
control.

o Determine the IC50 value by plotting the percentage of viability against the logarithm of the
ML390 concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay
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This functional assay confirms that the anti-proliferative effects of ML390 are due to the
inhibition of the de novo pyrimidine synthesis pathway.[8]

Materials:

e Cancer cell line of interest

o Complete cell culture medium
e ML390

e Uridine

o 96-well cell culture plates

o Cell viability reagent (e.g., MTT, CellTiter-Glo)
o Plate reader

Procedure:

e Seed cells in a 96-well plate.
e Prepare treatment groups:

Vehicle control

[¢]

[e]

ML390 alone (at a concentration of 5-10 times the 1C50)

(¢]

ML390 in the presence of a high concentration of uridine (e.g., 100 uM)

Uridine alone

[¢]

 Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
o Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

o Compare the viability of cells treated with ML390 alone to those co-treated with uridine. A
significant increase in viability in the co-treated group indicates a successful rescue and
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confirms on-target activity.[8]

Metabolomic Analysis for Dihydroorotate (DHO)
Accumulation

This is a direct and quantitative method to confirm DHODH inhibition by measuring the
accumulation of its substrate, DHO.[3][8]

Materials:

e Cancer cell line of interest

o Complete cell culture medium

e ML390

o 6-well plates

e Cold 5% mannitol solution

e Cold methanol

o Cell scraper

 Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Seed cells in 6-well plates and grow to a sufficient number (e.g., 5 x 10° cells).

Treat the cells with ML390 at the desired concentration and for the desired time (e.g., 48
hours).[2] Include a vehicle control.

After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol
solution.

Add cold methanol to each well and scrape the cells.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/pdf/Validating_DHODH_Target_Engagement_of_Dhodh_IN_1_in_Cells_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Metabolomic_Analysis_Confirms_Dhodh_IN_1_s_Mechanism_of_Action_by_Profiling_Pyrimidine_Biosynthesis_Inhibition.pdf
https://www.benchchem.com/pdf/Validating_DHODH_Target_Engagement_of_Dhodh_IN_1_in_Cells_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b15610951?utm_src=pdf-body
https://www.benchchem.com/product/b15610951?utm_src=pdf-body
https://www.medchemexpress.com/ML390.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Transfer the cell extracts to microcentrifuge tubes.

o Perform metabolite extraction according to your established laboratory protocol (e.g.,
centrifugation to pellet debris).

¢ Analyze the supernatant containing the metabolites using an LC-MS system to quantify the
levels of DHO. A significant increase in DHO levels in ML390-treated cells compared to the
control confirms DHODH inhibition.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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